

# PD-1-IN-17 structure-activity relationship

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## Compound of Interest

Compound Name: PD-1-IN-17

Cat. No.: B15612423

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An In-depth Technical Guide on the Structure-Activity Relationship of **PD-1-IN-17** (P20)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

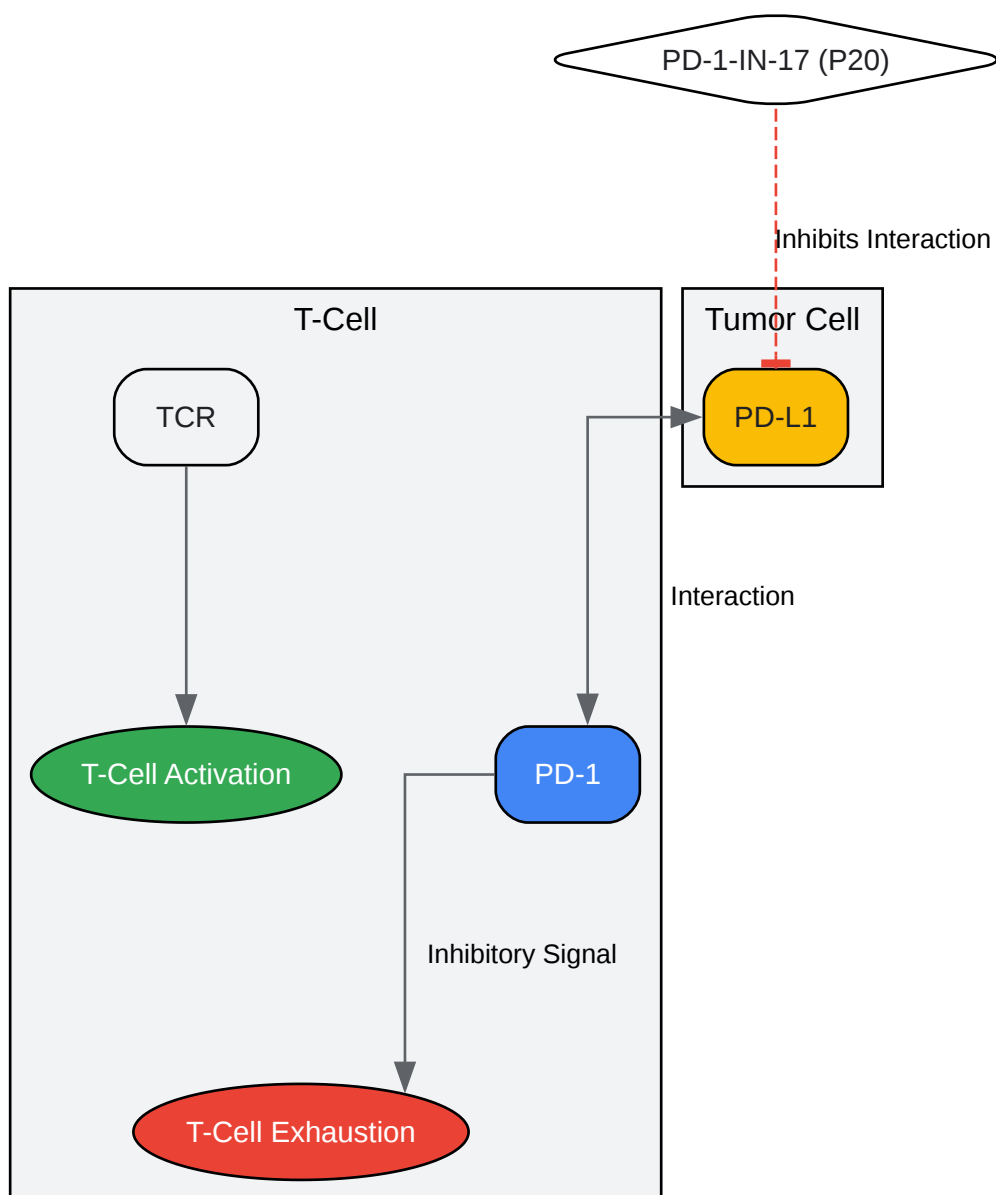
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that regulate T-cell activation and proliferation.[1] In the tumor microenvironment, cancer cells can overexpress PD-L1, which binds to PD-1 on T-cells, leading to T-cell exhaustion and immune evasion.[2] Small molecule inhibitors of the PD-1/PD-L1 interaction are a promising class of cancer immunotherapy agents. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of **PD-1-IN-17**, also known as compound P20, a potent inhibitor of the PD-1/PD-L1 interaction with a benzo[d]isoxazole scaffold.[3][4]

## Core Compound Profile: PD-1-IN-17 (P20)

**PD-1-IN-17** (P20) is a potent, small molecule inhibitor of the PD-1/PD-L1 interaction with a reported IC50 value of 26.8 nM.[4][5] It belongs to a novel series of compounds bearing a benzo[d]isoxazole scaffold.[3] The CAS number for this compound is 2851938-36-6.[4][6]

## Signaling Pathway and Mechanism of Action

**PD-1-IN-17** (P20) acts by disrupting the interaction between PD-1 and PD-L1. This blockade restores T-cell function, allowing the immune system to recognize and attack tumor cells. The binding of PD-1 to PD-L1 typically suppresses T-cell activity.<sup>[2]</sup> By inhibiting this interaction, **PD-1-IN-17** (P20) helps to reactivate the anti-tumor immune response.



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**Figure 1:** PD-1/PD-L1 Signaling Pathway and Inhibition by **PD-1-IN-17** (P20).

## Structure-Activity Relationship (SAR) of Benzo[d]isoxazole Analogs

The following tables summarize the quantitative SAR data for **PD-1-IN-17** (P20) and its analogs, as reported by Huang et al. (2021). The core scaffold is a benzo[d]isoxazole derivative.

Table 1: SAR of Modifications on the Benzo[d]isoxazole Ring

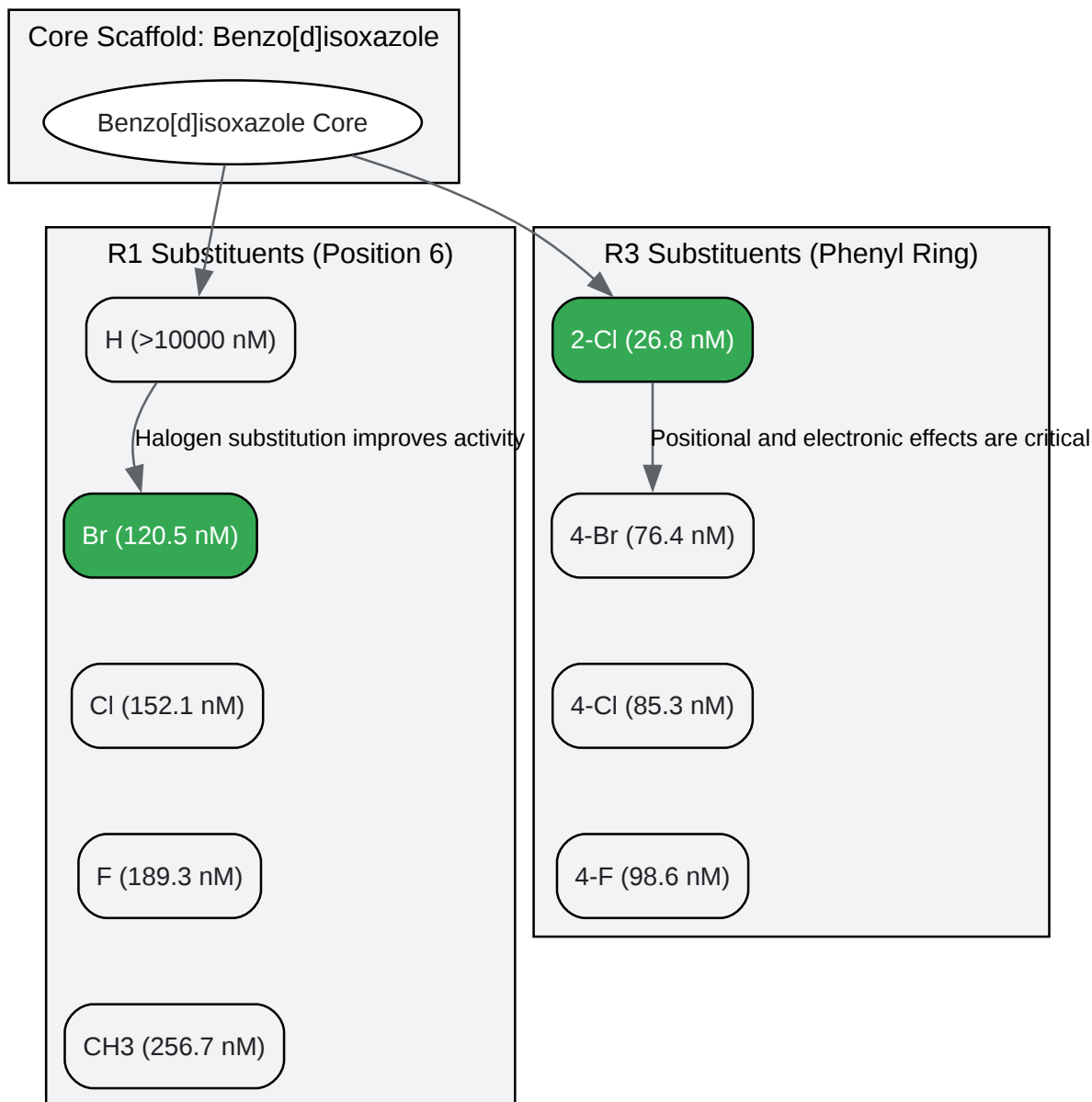
Compound	R1	R2	IC50 (nM)
P1	H	H	>10000
P2	6-F	H	189.3
P3	6-Cl	H	152.1
P4	6-Br	H	120.5
P5	6-CH3	H	256.7
P6	5-F	H	342.8
P7	5-Cl	H	298.4
P8	5-Br	H	276.1
P9	5-CH3	H	412.3
P10	H	5-F	389.7

Data extracted from Huang et al., Bioorg Med Chem Lett. 2021 Nov 15;52:128403.[4]

Table 2: SAR of Modifications on the Phenyl Ring

Compound	R3	IC50 (nM)
P11	4-F	98.6
P12	4-Cl	85.3
P13	4-Br	76.4
P14	4-CH3	154.2
P15	3-F	123.7
P16	3-Cl	102.9
P17	3-Br	91.5
P18	3-CH3	189.6
P19	2-F	215.4
P20	2-Cl	26.8

Data extracted from Huang et al., Bioorg Med Chem Lett. 2021 Nov 15;52:128403.[4]



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**Figure 2:** Logical Flow of Structure-Activity Relationships for **PD-1-IN-17** (P20) Analogs.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of **PD-1-IN-17** (P20) and its analogs.

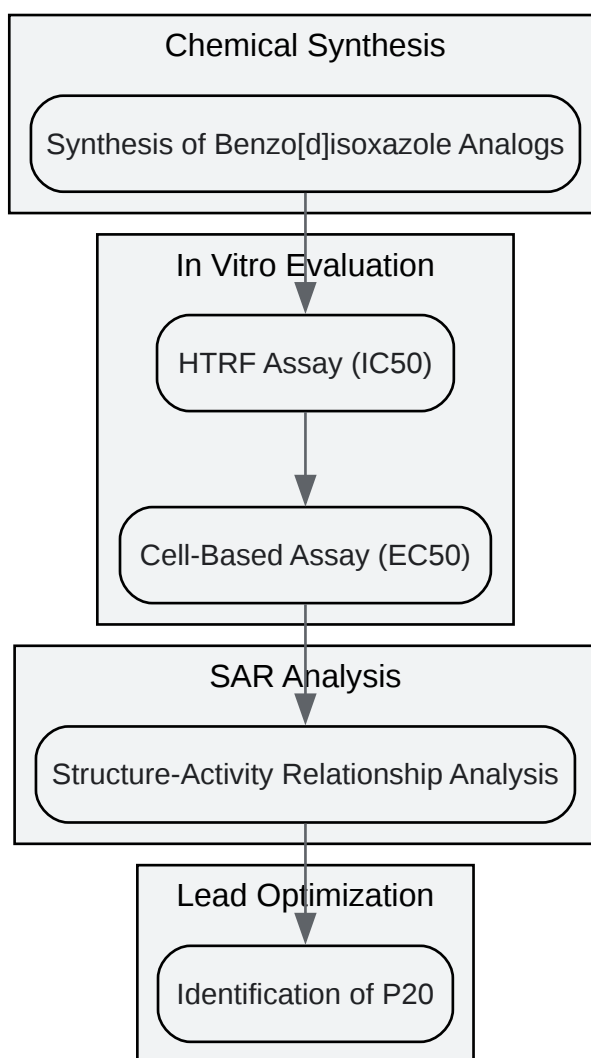
### 1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

- Objective: To measure the in vitro inhibitory activity of compounds on the PD-1/PD-L1 interaction.
- Materials:
  - Recombinant human PD-1-His tag protein
  - Recombinant human PD-L1-Fc tag protein
  - Anti-His-Eu3+ cryptate (donor)
  - Anti-Fc-d2 (acceptor)
  - Assay buffer (e.g., PBS with 0.1% BSA)
  - 384-well low volume plates
- Procedure:
  - A solution of PD-L1-Fc (final concentration, e.g., 10 nM) and anti-Fc-d2 (final concentration, e.g., 20 nM) in assay buffer is prepared and incubated for 1 hour at room temperature.
  - Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
  - A solution of PD-1-His (final concentration, e.g., 20 nM) and anti-His-Eu3+ (final concentration, e.g., 2 nM) in assay buffer is prepared.
  - In a 384-well plate, add the PD-L1/anti-Fc-d2 mix, followed by the test compound solution.
  - Initiate the reaction by adding the PD-1/anti-His-Eu3+ mix.
  - The plate is incubated for 3 hours at room temperature, protected from light.
  - The HTRF signal is read on a compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

- The ratio of the emission signals (665/620) is calculated, and IC50 values are determined from dose-response curves.

## 2. Cell-Based PD-1/PD-L1 Blockade Bioassay

- Objective: To evaluate the ability of compounds to block the PD-1/PD-L1 interaction at the cellular level and restore T-cell activation.
- Cell Lines:
  - PD-L1 expressing cells (e.g., CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor activator)
  - PD-1 expressing Jurkat T-cells (engineered to express a reporter gene, e.g., luciferase, under the control of an NFAT response element)
- Procedure:
  - Seed the PD-L1 expressing cells in a 96-well plate and culture overnight.
  - The next day, treat the cells with serially diluted test compounds.
  - Add the PD-1 expressing Jurkat T-cells to the wells.
  - Co-culture the cells for 6 hours at 37°C.
  - After incubation, add a luciferase substrate (e.g., Bio-Glo™ Reagent).
  - Measure the luminescence using a plate reader.
  - EC50 values are calculated from the dose-response curves, representing the concentration at which the compound induces a half-maximal reporter signal.



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